AGN-201904

Übersicht

Beschreibung

AGN-201904, auch bekannt als this compound-Z, ist ein neuartiger Protonenpumpenhemmer. Es handelt sich um einen langsam resorbierten, säurestabilen Pro-Protonenpumpenhemmer, der im systemischen Kreislauf schnell in Omeprazol umgewandelt wird und so eine verlängerte Verweildauer bietet. Diese Verbindung wurde auf ihr Potenzial untersucht, eine effektivere und länger anhaltende Säureunterdrückung im Vergleich zu bestehenden Protonenpumpenhemmern zu ermöglichen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

AGN-201904 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Benzimidazolringsystems und die Anbindung einer Sulfinylgruppe beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Benzimidazolrings: Dies beinhaltet die Kondensation von o-Phenylendiamin mit einem Carbonsäurederivat.

Sulfinylierung: Der Benzimidazol-Zwischenstoff wird dann mit einem Sulfinylierungsmittel umgesetzt, um die Sulfinylgruppe an der gewünschten Position einzuführen.

Letzte Modifikationen: Weitere chemische Modifikationen können durchgeführt werden, um die endgültige Struktur von this compound zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Hochskalierung des oben beschriebenen Synthesewegs. Das Verfahren wird für die großtechnische Produktion optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, werden sorgfältig kontrolliert, um konsistente Ergebnisse zu erzielen .

Analyse Chemischer Reaktionen

Metabolic Conversion to Omeprazole

AGN-201904-Z is an acid-stable pro-drug rapidly converted to omeprazole in the systemic circulation after absorption. This conversion involves enzymatic hydrolysis, releasing the active metabolite omeprazole, which inhibits gastric H+/K+-ATPase pumps. The prolonged residence time of omeprazole in the bloodstream is attributed to this compound-Z's slow absorption and sustained release properties .

Key Reaction Pathway :

Pharmacokinetic Profile of Omeprazole Release

The conversion efficiency of this compound-Z to omeprazole was quantified in a randomized, investigator-blinded study comparing this compound-Z (600 mg/day) to esomeprazole (40 mg/day) over 5 days. Blood concentration analyses revealed:

| Parameter | This compound-Z (Day 5) | Esomeprazole (Day 5) |

|---|---|---|

| AUC of Omeprazole (ng·h/mL) | 2× Higher | Baseline |

| Time >50 ng/mL (hours) | Prolonged | Shorter |

The area under the curve (AUC) for omeprazole in the this compound-Z group was twice that of esomeprazole, indicating superior systemic exposure and sustained release .

Acid Suppression Efficacy

The pharmacological impact of this compound-Z’s conversion to omeprazole was measured via 24-hour intragastric pH monitoring:

| Metric | This compound-Z (Day 5) | Esomeprazole (Day 5) | p-Value |

|---|---|---|---|

| Median 24-h pH | 5.59 | 4.50 | <0.0001 |

| % Nocturnal pH ≥4 | 87.0% | 57.0% | <0.0001 |

| % Nocturnal pH ≥5 | 72.5% | 42.1% | <0.001 |

By day 5, this compound-Z maintained pH ≥4 for 87% of the nocturnal period, compared to 57% with esomeprazole, demonstrating enhanced acid suppression .

Sustained Release Mechanism

This compound-Z’s enteric-coated formulation ensures delayed absorption, allowing gradual conversion to omeprazole. This results in:

-

Longer plasma half-life : Prolonged omeprazole exposure.

-

Reduced nocturnal acid breakthrough : Only 25% of esomeprazole-treated subjects maintained pH ≥5 for >12 hours, versus 100% with this compound-Z .

Comparative Pharmacodynamic Outcomes

| Timeframe | This compound-Z Efficacy vs. Esomeprazole |

|---|---|

| Day 1 Nocturnal pH ≥4 | 49.5% vs. 36.5% (p = 0.11) |

| Day 5 Nocturnal pH ≥4 | 87.0% vs. 57.0% (p < 0.0001) |

| Day 5 AUC Ratio | 1.7× Higher (pH ≥5) |

This compound-Z achieved statistically significant improvements in acid suppression by day 5, with 2.9× greater nocturnal time at pH ≥5 compared to esomeprazole .

Wissenschaftliche Forschungsanwendungen

Introduction to AGN-201904

This compound, also known as this compound-Z, is a novel proton pump inhibitor (PPI) designed for enhanced gastric acid suppression. It is characterized as a slowly absorbed, acid-stable pro-drug that is rapidly converted to omeprazole in the systemic circulation. This unique pharmacokinetic profile allows for prolonged residence time and more effective acid control, particularly during nocturnal periods. This article explores the diverse applications of this compound across scientific research, focusing on its implications in chemistry, biology, medicine, and industry.

Chemistry

Model Compound for Reactivity Studies

- This compound is utilized as a model compound to investigate the reactivity of sulfinylbenzimidazoles. This application is crucial in understanding the chemical behavior of similar compounds and aids in the development of new pharmaceuticals.

Biology

Investigation of Biological Effects

- The compound has been employed to study the biological effects of proton pump inhibitors on gastric acid secretion. Its mechanism involves inhibiting the H+,K+-ATPase enzyme, which plays a pivotal role in gastric acid production.

Medicine

Treatment of Acid-Related Disorders

- This compound has been extensively studied for its potential to treat various acid-related disorders, including:

- Gastroesophageal Reflux Disease (GERD)

- Peptic Ulcers

In clinical trials, this compound demonstrated significantly greater and prolonged acid suppression compared to esomeprazole, particularly effective during nocturnal periods. For instance, in a randomized study involving healthy volunteers, this compound resulted in higher median nocturnal pH levels and a greater percentage of time with pH ≥4 compared to esomeprazole over a five-day treatment period .

Industry

Pharmaceutical Formulations and Drug Delivery

- The compound is also significant in the pharmaceutical industry for developing new formulations and drug delivery systems. Its unique properties allow for innovations in how PPIs are administered and absorbed, potentially leading to more effective treatments with fewer side effects.

Clinical Study Overview

A randomized open-label study compared this compound-Z with esomeprazole regarding pharmacodynamics and pharmacokinetics. The following table summarizes key findings from this study:

| Parameter | This compound-Z | Esomeprazole |

|---|---|---|

| Daily Dose | 600 mg | 40 mg |

| Median Nocturnal pH (Day 5) | 5.38 | 2.97 |

| % Time with pH ≥4 (24 hours) | 100% | 83.3% |

| % Time with pH ≥5 (24 hours) | 91.7% | 8.3% |

| Area Under Curve (AUC) | Twice that of esomeprazole | N/A |

These results indicate that this compound-Z provides superior acid suppression compared to esomeprazole, particularly beneficial for patients experiencing nocturnal acid breakthrough .

Wirkmechanismus

AGN-201904 exerts its effects by inhibiting the gastric H+,K±ATPase enzyme, also known as the proton pump. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, this compound reduces the production of gastric acid, leading to prolonged acid suppression. The compound is rapidly converted to omeprazole in the systemic circulation, which then binds to the proton pump and inhibits its activity .

Vergleich Mit ähnlichen Verbindungen

AGN-201904 wird mit anderen Protonenpumpenhemmern wie Esomeprazol und Tenatoprazol verglichen. Die wichtigsten Unterschiede sind:

Verlängerte Säureunterdrückung: this compound bietet eine länger anhaltende Säureunterdrückung im Vergleich zu Esomeprazol.

Wirkmechanismus: Während alle Protonenpumpenhemmer das Enzym Gastrische H+,K±ATPase hemmen, ist this compound ein Prodrug, das im systemischen Kreislauf in Omeprazol umgewandelt wird und so ein einzigartiges pharmakokinetisches Profil bietet.

Halbwertszeit: This compound hat eine längere Halbwertszeit im Vergleich zu einigen anderen Protonenpumpenhemmern, was zu nachhaltigeren Wirkungen führt .

Ähnliche Verbindungen

Esomeprazol: Ein weiterer Protonenpumpenhemmer mit einer kürzeren Halbwertszeit und einer weniger verlängerten Säureunterdrückung.

Biologische Aktivität

AGN-201904, also known as this compound-Z, is a novel proton pump inhibitor (PPI) designed to provide prolonged suppression of gastric acidity. This compound is particularly noteworthy for its unique pharmacokinetic profile, which allows for a more effective and sustained acid suppression compared to traditional PPIs like esomeprazole. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, and clinical implications based on various research findings.

Overview of this compound

This compound is a slowly absorbed, acid-stable pro-PPI that is rapidly converted to omeprazole in the systemic circulation. This conversion leads to a prolonged residence time of the active metabolite, enhancing its efficacy in suppressing gastric acid secretion.

Pharmacodynamics and Pharmacokinetics

A pivotal study compared the pharmacodynamics and pharmacokinetics of this compound-Z with esomeprazole in a randomized, open-label trial involving 24 healthy male volunteers. Participants received either this compound-Z (600 mg/day) or esomeprazole (40 mg/day) over five days. Key findings include:

- Intragastric pH Levels : On day 1, this compound-Z demonstrated significantly higher median nocturnal pH levels than esomeprazole. By day 5, this trend continued, with this compound-Z maintaining a median pH of 5.59 compared to 4.50 for esomeprazole (p < 0.0001) .

- Duration of Acid Suppression : The proportion of time with a pH ≥ 4 and ≥ 5 was markedly higher for this compound-Z throughout the study duration. Specifically, at day 5, 100% of subjects maintained a pH ≥ 4 for at least 12 hours compared to 83.3% for esomeprazole .

Table 1: Summary of Intragastric pH Results

| Parameter | This compound-Z (Day 5) | Esomeprazole (Day 5) | Statistical Significance |

|---|---|---|---|

| Median pH | 5.59 | 4.50 | p < 0.0001 |

| % Time with pH ≥ 4 | 100% | 83.3% | Not significant |

| % Time with pH ≥ 5 | 100% | 25% | p < 0.001 |

Clinical Implications

The enhanced efficacy of this compound-Z suggests several clinical advantages over existing PPIs:

- Once-a-Day Dosing : Due to its prolonged action, this compound-Z could potentially allow for true once-daily dosing, improving patient compliance and treatment outcomes.

- Nocturnal Acid Suppression : The ability to maintain higher intragastric pH levels during the night may be particularly beneficial for patients suffering from nocturnal acid breakthrough, a common issue with traditional PPIs .

Case Studies and Research Findings

Several studies have corroborated the findings regarding the biological activity of this compound:

- Phase I Study : A phase I clinical trial demonstrated that this compound-Z provided significantly greater acid suppression than esomeprazole over multiple days, supporting its potential as a superior therapeutic option .

- Animal Studies : Preclinical studies in rats and dogs indicated that oral dosing with this compound resulted in a more prolonged systemic concentration-time profile of omeprazole compared to standard formulations .

Eigenschaften

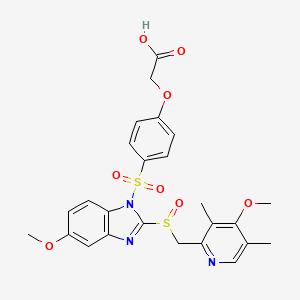

CAS-Nummer |

651729-53-2 |

|---|---|

Molekularformel |

C25H25N3O8S2 |

Molekulargewicht |

559.6 g/mol |

IUPAC-Name |

2-[4-[5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-yl]sulfonylphenoxy]acetic acid |

InChI |

InChI=1S/C25H25N3O8S2/c1-15-12-26-21(16(2)24(15)35-4)14-37(31)25-27-20-11-18(34-3)7-10-22(20)28(25)38(32,33)19-8-5-17(6-9-19)36-13-23(29)30/h5-12H,13-14H2,1-4H3,(H,29,30) |

InChI-Schlüssel |

PPCGSVWOZKNPCX-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)O)C=CC(=C3)OC |

Kanonische SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)O)C=CC(=C3)OC |

Aussehen |

Solid powder |

Key on ui other cas no. |

651729-53-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AGN 201904 AGN 201904-Z AGN-201904 AGN-201904-Z AGN201904 AGN201904-Z |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.